molecular formula C12H12O3S2 B431263 3,5-Dimethylphenyl thiophene-2-sulfonate CAS No. 406475-84-1

3,5-Dimethylphenyl thiophene-2-sulfonate

Cat. No.: B431263
CAS No.: 406475-84-1
M. Wt: 268.4g/mol
InChI Key: FOVGQRTWTNFOTL-UHFFFAOYSA-N
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Description

3,5-Dimethylphenyl thiophene-2-sulfonate is a sulfur-containing aromatic compound characterized by a thiophene ring sulfonated at the 2-position and substituted with a 3,5-dimethylphenyl group. The 3,5-dimethylphenyl group is known to influence electronic and steric properties, impacting reactivity, stability, and intermolecular interactions . Thiophene derivatives are widely utilized in agrochemicals, pharmaceuticals, and materials science due to their tunable electronic characteristics and sulfur-mediated reactivity .

Properties

CAS No.

406475-84-1

Molecular Formula

C12H12O3S2

Molecular Weight

268.4g/mol

IUPAC Name

(3,5-dimethylphenyl) thiophene-2-sulfonate

InChI

InChI=1S/C12H12O3S2/c1-9-6-10(2)8-11(7-9)15-17(13,14)12-4-3-5-16-12/h3-8H,1-2H3

InChI Key

FOVGQRTWTNFOTL-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OS(=O)(=O)C2=CC=CS2)C

Canonical SMILES

CC1=CC(=CC(=C1)OS(=O)(=O)C2=CC=CS2)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

Substituent Position and Type
  • 3,5-Dimethylphenyl vs. Halogenated Analogs : In N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, the 3,5-dimethylphenyl substituent demonstrated strong photosynthetic electron transport (PET) inhibition (IC50 ~10 µM), comparable to 3,5-difluorophenyl analogs. Electron-withdrawing groups (e.g., F) enhance PET inhibition by increasing electrophilicity, while methyl groups (electron-donating) may improve lipophilicity and membrane penetration .
  • Meta-Substitution vs. Ortho/Para : Crystal structures of N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides reveal that 3,5-dimethylphenyl substitution leads to unique packing (two molecules per asymmetric unit), unlike 3-chloro or 3-methyl analogs. This suggests that bulky meta-substituents like dimethylphenyl may enhance crystallinity or alter solubility .

Physicochemical and Material Properties

  • However, in polymeric systems (e.g., poly(arylene ether sulfone)s with bis(3,5-dimethylphenyl)methyl pendants), this group improves hydroxide conductivity (39.9–49.8 mS cm⁻¹ at 80°C) and reduces membrane swelling, indicating balanced hydrophobicity and ionic mobility .
  • Thermal and Chemical Stability : In sulfinic acid derivatives, 3,5-dimethylphenyl groups contribute to stability under reduction conditions, as evidenced by successful Raney nickel reduction to saturated hydrocarbons without decomposition .
Table 2: Application-Specific Performance Comparison
Application Compound Class Key Advantage Reference
Herbicides 3,5-Dimethylphenyl carboxamides High PET inhibition (IC50 ~10 µM)
Ion-Exchange Membranes PAES with 3,5-dimethylphenyl High hydroxide conductivity (49.8 mS cm⁻¹)
Organic Synthesis Thiophene sulfonates Versatile reactivity for functionalization

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